Product packaging for Geissospermine(Cat. No.:)

Geissospermine

Cat. No.: B1235785
M. Wt: 632.8 g/mol
InChI Key: ISDWYSGTYITCHG-OCNKQYNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geissospermine is a complex indole alkaloid naturally occurring in the bark of Geissospermum species, such as Geissospermum vellosii and Geissospermum sericeum (Apocynaceae family) . This compound, with a molecular formula of C 40 H 48 N 4 O 3 and a molecular weight of 632.83 g/mol, is characterized by its intricate pentacyclic structure and ten defined stereocenters . The anhydrous form crystallizes from absolute acetone with a melting point of 213-214 °C (dec.) . This compound holds significant value in pharmacological and neurobiological research due to its promising neuroprotective potential. A recent in silico study (2025) demonstrated that this compound exhibits a high binding affinity (-8.6 kcal/mol) with the Dopamine D1 Receptor (D1R), interacting with key residues such as ILE 1009, ARG 1008, and ASP 311 . Molecular dynamics simulations further confirmed the stable binding of this compound to D1R, highlighting its potential as a therapeutic candidate for modulating dopamine signaling in neurodegenerative disorders like Huntington's disease . Additionally, research has shown that this compound acts as an inhibitor of butyrylcholinesterase (BChE) . This dual activity—targeting both dopaminergic and cholinergic systems—makes it a compelling compound for investigating novel treatments for complex neurological conditions, including Alzheimer's disease. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48N4O3 B1235785 Geissospermine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H48N4O3

Molecular Weight

632.8 g/mol

IUPAC Name

methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate

InChI

InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28+,29+,33+,34+,35-,37+,38+,40-/m1/s1

InChI Key

ISDWYSGTYITCHG-OCNKQYNFSA-N

SMILES

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

Canonical SMILES

CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41

Synonyms

geissospermine

Origin of Product

United States

Natural Occurrence and Botanical Context of Geissospermine

Genus Geissospermum as a Primary Botanical Source of Indole (B1671886) Alkaloids

The genus Geissospermum is well-regarded as a rich reservoir of monoterpenoid indole alkaloids. fiocruz.brsemanticscholar.org These complex chemical structures have drawn considerable interest from chemists and pharmacologists for decades. researchgate.net The bark of Geissospermum species, in particular, is known for its high concentration of these alkaloids and has been a primary material for phytochemical investigations. fiocruz.brnih.gov

Geissospermum vellosii, commonly known as Pao pereira, is one of the most studied species in the genus and stands out as a prolific source of geissospermine. fiocruz.brwebmd.com In fact, this compound is often the major alkaloid found in the bark extracts of this Brazilian native tree. ebi.ac.ukmskcc.org The first chemical studies on this species date back to the 19th century. fiocruz.brsemanticscholar.org Research has consistently shown that G. vellosii yields a variety of indole alkaloids, with this compound being a principal component. nih.govresearchgate.net The plant has a history of use in traditional medicine, which has spurred scientific investigation into its chemical constituents. fiocruz.brmskcc.org It is important to note that Geissospermum laeve is considered a synonym for G. vellosii. fiocruz.brrsdjournal.org

This compound is also a key alkaloid isolated from Geissospermum laeve. fiocruz.brsemanticscholar.org Scientific investigations have successfully isolated and characterized this compound along with other new and known monoterpene indole alkaloids from the bark of G. laeve. researchgate.netnih.govacs.org The isolation process from this species has been a subject of numerous phytochemical studies, contributing to the understanding of the chemical profile of the Geissospermum genus. researchgate.netnih.gov

Beyond G. vellosii and G. laeve, other species within the genus also produce a diverse array of indole alkaloids. Of the approximately seven described species, five are considered valid: G. argenteum, G. laeve, G. reticulatum, G. sericeum, and G. urceolatum. rsdjournal.org Phytochemical studies have been conducted on several of these, including G. argenteum, G. reticulatum, and G. sericeum, revealing a rich diversity of alkaloids. nih.govmdpi.commdpi.com For example, extracts from G. argenteum have been found to contain various alkaloids. semanticscholar.org Geissospermum sericeum has been shown to contain geissoschizoline (B1216679), among other indole alkaloids. mdpi.com Geissospermum reticulatum has yielded alkaloids such as 11-methoxygeissospermidine, flavopereirine (B1672761), and the novel geissospermiculatine. mdpi.com This demonstrates that while this compound is prominent in certain species, the genus as a whole is a source of a wide range of structurally related compounds. semanticscholar.orgrsdjournal.org

Distribution and Ecological Significance of Geissospermum Species

Geissospermum species are native to the Amazon rainforest and other parts of South America, primarily growing in wet tropical biomes. nih.govkew.org For instance, Geissospermum laeve is found in South Tropical America. kew.org These species often present as large canopy trees in both upland and slope forests. senasica.gob.mx

Ecologically, some Geissospermum species play a role in their ecosystems as hosts for other organisms. For example, Geissospermum argenteum has been identified as a reservoir for parasitoids of fruit flies, which are important for natural biological control. senasica.gob.mx The trees can be found at high densities in certain areas, such as the 14 plants per hectare observed for G. argenteum in a study in Amapá, Brazil. senasica.gob.mx

Phytochemical Diversity within the Geissospermum Genus and its Implications for Alkaloid Research

The Geissospermum genus is characterized by significant phytochemical diversity, with indole alkaloids being the predominant class of secondary metabolites. rsdjournal.orgresearchgate.net This diversity is not just in the number of different alkaloids but also in their structural complexity. rsdjournal.org Species like G. vellosii and G. laeve produce a complex mixture of alkaloids including this compound, geissoschizine, apogeissoschizine, geissoschizoline, vellosimine, vellosiminol, and geissolosimine. fiocruz.br

This chemical richness has important implications for alkaloid research. wetzellab.com The presence of numerous, often structurally similar, alkaloids within a single plant source presents both a challenge and an opportunity for natural product chemists. It necessitates advanced separation and identification techniques to isolate pure compounds. unito.it Furthermore, the diversity within the genus allows for comparative studies between species, which can provide insights into the biosynthesis of these alkaloids and their evolutionary significance. The discovery of new alkaloids, such as geissolaevine from G. laeve, highlights the potential for finding novel chemical scaffolds within this genus. researchgate.net

Methodological Advancements in Natural Product Isolation from Plant Matrices for this compound Research

The study of this compound and related alkaloids has benefited significantly from advancements in isolation and analytical techniques. Traditional methods of extraction and fractionation are increasingly being supplemented and guided by modern approaches. researchgate.net

High-performance counter-current chromatography (HPCCC) and electrospray ionization tandem mass spectrometry (ESI-MSn) have been successfully applied to the isolation of this compound and other alkaloids from the crude methanol (B129727) extract of G. vellosii stem bark. fiocruz.br More recently, a molecular networking-based dereplication strategy has been employed in the investigation of G. laeve. researchgate.netnih.gov This approach uses mass spectrometry data to quickly identify known compounds in a complex mixture, allowing researchers to focus on isolating novel substances. researchgate.net This workflow, guided by an in-house database of monoterpene indole alkaloids, led to the successful isolation of new compounds from G. laeve. researchgate.netnih.gov These advanced methodologies not only accelerate the discovery of new natural products but also provide a more comprehensive understanding of the phytochemical profile of the plant source. unito.it

Chemical Synthesis and Derivatization Strategies for Geissospermine and Analogs

Total Synthesis Approaches to Geissospermine Core Structures

The total synthesis of this compound itself is a formidable task that has been approached through strategies focusing on the construction of its constituent monomers followed by their coupling. A key challenge lies in the formation of the bond connecting the two complex alkaloid fragments. nih.gov

One conceptual approach involves a doubly convergent strategy, where the two monomeric hemispheres are synthesized independently and then joined. nih.gov This requires the development of efficient methods for the synthesis of both the geissoschizine and geissoschizoline (B1216679) skeletons. nih.gov The final coupling step is critical and often fraught with difficulties due to steric hindrance around the coupling sites. rsc.org

Synthetic Methodologies for this compound Precursors and Cleavage Products

Given the complexity of the dimeric structure, much of the synthetic effort has been directed towards the synthesis of its precursors and cleavage products, namely geissoschizoline and geissoschizine. nih.govsmolecule.com

Geissoschizoline, a Strychnos-type monoterpenoid indole (B1671886) alkaloid, represents a significant synthetic target as a key component of this compound. nih.govresearchgate.net A notable enantioselective total synthesis of (+)-geissoschizoline has been achieved, which also represents a formal synthesis of other related alkaloids. researchgate.net

A recent breakthrough in 2025 detailed a novel indole synthesis via an allenyl ester intermediate, which was successfully applied to the asymmetric total synthesis of geissoschizoline. researchgate.net This method allows for the construction of the methyl indole-2-acetate motif, a key structural feature in many plant-derived indole alkaloids. researchgate.net The synthesis proceeds from readily available aniline (B41778) derivatives and achieves complete stereochemical control over the six chiral centers of the natural product. researchgate.net A stereoselective total synthesis of (±)-geissoschizoline from tryptamine (B22526) in thirteen stages has also been reported. rsc.org

Key features of a recent enantioselective synthesis include:

Indole formation: A mild and efficient protocol using NaCN-mediated indole formation from an allenyl ester intermediate at ambient temperature. researchgate.net

Stereochemical control: The synthesis successfully establishes all six chiral centers with the correct stereochemistry. researchgate.net

The synthesis of this compound and its precursors relies heavily on the ability to construct complex and highly substituted indole and indoline (B122111) ring systems. These heterocycles are the core scaffolds of a vast number of monoterpenoid indole alkaloids. researchgate.net

Various synthetic strategies have been developed to access these crucial ring systems:

Pictet-Spengler Reaction: This is a classic and powerful method for the synthesis of tetrahydro-β-carboline systems, which are common precursors to more complex indole alkaloids. nih.govresearchgate.net An asymmetric Pictet-Spengler reaction has been utilized to generate the tetracyclic core of Strychnos alkaloids. nih.gov

Electrocyclic Ring Closures: A novel approach to indole synthesis involves a 6π-electrocyclic ring closure of trienecarbamates. nih.gov This strategy allows for the construction of both aromatic rings of the indole from acyclic precursors and is particularly useful for preparing indoles with complex substitution patterns. nih.gov

Palladium-Catalyzed Asymmetric Dearomatization: This modern method provides a direct route to chiral indoline and indolenine derivatives from readily available indoles. chemrxiv.org It allows for the divergent synthesis of structures with either a C2- or C3-quaternary stereocenter, which are common in natural products. chemrxiv.org

Metal-Free Electrochemical Cyclization: An electrochemical approach using iodine as a mediator enables the synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org

Synthetic StrategyKey TransformationApplication
Pictet-Spengler ReactionCyclization of a β-arylethylamine with an aldehyde or ketoneConstruction of tetrahydro-β-carboline precursors nih.govresearchgate.net
6π-Electrocyclic Ring ClosureRing closure of a trienecarbamatede novo synthesis of complex indoles nih.gov
Palladium-Catalyzed DearomatizationAsymmetric spiroannulation of indoles with alkynesSynthesis of chiral indolines with quaternary centers chemrxiv.org
Electrochemical CyclizationIntramolecular C(sp2)-H aminationMetal-free synthesis of indolines and indoles organic-chemistry.org

Semi-synthetic Transformations of Naturally Occurring this compound and Related Alkaloids

Semi-synthesis, starting from naturally abundant alkaloids, offers a more direct route to this compound analogs. This compound itself can be extracted from the bark of Geissospermum vellosii. smolecule.com Under acidic conditions, it can be cleaved into its constituent monomers, geissoschizine and geissoschizoline. smolecule.com This cleavage provides access to these complex monomers, which can then be used as starting materials for further chemical modifications.

Chemical Modifications and Molecular Simplification Strategies for Novel this compound Analogs

The development of novel analogs of this compound is driven by the search for compounds with improved or altered biological activities. smolecule.com Chemical modifications can be performed on the intact this compound molecule or on its cleavage products. These modifications can include:

Functional group transformations: Altering existing functional groups, such as the ester or the ethylidene side chain, can modulate the compound's properties.

Molecular simplification: Creating simplified analogs that retain the key pharmacophoric features while being more synthetically accessible is a common strategy in medicinal chemistry. This can involve removing non-essential rings or functional groups.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving the correct stereochemistry and regioselectivity is a paramount challenge in the synthesis of this compound and its precursors. This compound possesses a large number of stereocenters, and their precise arrangement is crucial for its biological activity.

Stereochemical Control: As demonstrated in the total synthesis of geissoschizoline, modern synthetic methods, such as asymmetric catalysis, can provide excellent control over the formation of chiral centers. researchgate.net The use of chiral catalysts and auxiliaries is essential for enantioselective synthesis. researchgate.net

Regioselectivity: In reactions involving the indole nucleus, such as electrophilic aromatic substitution, controlling the position of the incoming group is critical. rsc.org The inherent reactivity of the indole ring can lead to mixtures of isomers if not properly controlled. Synthetic strategies must be designed to direct reactions to the desired position, for instance, through the use of blocking groups or by controlling the reaction conditions.

The synthesis of the dimeric structure of this compound also presents a significant regioselective challenge in the coupling step, ensuring that the two monomeric units are linked at the correct positions. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of Geissospermine

High-Resolution Mass Spectrometry (HRMS) in Geissospermine Structure Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural elucidation of natural products like this compound. numberanalytics.commeasurlabs.com It provides the exact molecular mass of a compound, allowing for the determination of its elemental composition with high accuracy. alevelchemistry.co.uk This capability is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas. alevelchemistry.co.uk HRMS instruments, such as those combining a linear ion trap with an Orbitrap analyzer, offer the high resolution and mass accuracy necessary for this detailed analysis. unito.it

Recent studies on alkaloids from Geissospermum laeve (also known as Geissospermum vellosii) have utilized HRMS to identify known compounds like this compound and to elucidate the structures of new alkaloids. acs.orgresearchgate.net This technique is particularly valuable when dealing with complex mixtures of alkaloids found in plant extracts, where separation by other means may be challenging. unito.itresearchgate.net

Fragmentation Pattern Analysis for Structural Insights

Beyond providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS or MSn) offers deep structural insights through the analysis of fragmentation patterns. numberanalytics.comuni-saarland.de When a molecule like this compound is ionized and subjected to collision-induced dissociation, it breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. unito.itmiamioh.edu

For this compound, a dimeric indole (B1671886) alkaloid, the fragmentation is complex due to its multiple ring systems. unito.it However, detailed analysis of the MS2 and MS3 spectra reveals characteristic fragmentation pathways. One notable fragmentation behavior of this compound involves the formation of two pairs of product ions: m/z 325.191 + 309.197 and m/z 490.305 + 144.081, with the latter pair being predominant. unito.it The ion at m/z 144 is characteristic of certain indole alkaloids. researchgate.net This pattern is distinct from other related alkaloids, such as geissolosimine, which shows a different primary fragmentation mechanism. unito.it By carefully analyzing these fragmentation pathways, researchers can confirm the connectivity of the different parts of the molecule and support the proposed structure. unito.it

The table below summarizes key HRMS data for this compound.

Precursor Ion (m/z) Major Fragment Ions (m/z) Significance
647.4018 [M+H]⁺490.305, 325.191, 309.197, 144.081Provides molecular formula confirmation and characteristic fragments for structural fingerprinting. unito.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like this compound. byjus.comwikipedia.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule. libretexts.orgindianastate.edu While initial identifications of alkaloids in Geissospermum vellosii were made using NMR, the complexity of the extracts often necessitates the combination of NMR with other techniques like HRMS for a full characterization. unito.itresearchgate.net

Advanced 1D and 2D NMR Techniques (e.g., COSY, ROESY, HSQC, HMBC, ¹H-¹⁵N HMBC)

A comprehensive NMR analysis involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments to piece together the molecular puzzle. emerypharma.comulethbridge.ca

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon skeleton. emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. numberanalytics.commnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing definitive C-H bond information. numberanalytics.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and piecing together the entire carbon framework. numberanalytics.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. This is vital for determining the relative stereochemistry and conformation of the molecule. acs.orgnumberanalytics.com

The combined data from these experiments allow for the unambiguous assignment of nearly all proton and carbon signals in the this compound structure.

Application of Carbon-13 NMR in Alkaloid Structural Analysis

Carbon-13 (¹³C) NMR spectroscopy is particularly important for defining the carbon backbone of alkaloids. chemohollic.comyoutube.com Each unique carbon atom in the molecule produces a distinct signal in the spectrum (under broadband proton decoupling), indicating the number of different carbon environments. chemguide.co.uk The chemical shift (position) of each signal provides clues about the type of carbon (e.g., sp³, sp², carbonyl) and its local electronic environment. chemguide.co.uklibretexts.org

In the analysis of complex alkaloids like this compound and its monomeric fragments, ¹³C NMR data are critical. acs.org By comparing the ¹³C NMR spectra of the dimeric alkaloid to those of its constituent monomeric units, researchers can understand how the monomers are linked and identify any structural changes that occur upon dimerization.

The following table presents representative ¹³C NMR chemical shift data for key carbons in this compound.

Carbon Atom Chemical Shift (ppm) Carbon Type
C=O (Amide)~175Carbonyl
C (Aromatic)100-150Aromatic
C-N50-70Aliphatic
C-O60-80Aliphatic
CH₃10-30Methyl

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

While HRMS and NMR can define the connectivity and relative stereochemistry of a molecule, they cannot typically determine its absolute configuration (the specific 3D arrangement of atoms in a chiral molecule). encyclopedia.pub Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for this purpose. ull.es It measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration; enantiomers will produce mirror-image ECD spectra. nih.gov

For complex molecules like this compound, the absolute configuration is determined by comparing the experimentally measured ECD spectrum with spectra that have been theoretically calculated for possible stereoisomers using time-dependent density functional theory (TD-DFT). acs.org A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. This approach has been successfully used to determine the absolute configuration of new monoterpene indole alkaloids isolated alongside this compound. acs.org

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. nih.govwikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. news-medical.net This pattern provides information about the electron density within the crystal, from which a precise 3D model of the molecule can be built, showing the positions of individual atoms and the lengths and angles of the bonds between them. nih.govncsu.edu

Obtaining a definitive three-dimensional structure through X-ray diffraction provides unambiguous proof of the molecule's constitution and stereochemistry. exonpublications.com While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis of this compound would provide the ultimate confirmation of the structural details elucidated by spectroscopic methods.

Molecular Networking-Based Dereplication Strategies in Complex Mixture Analysis

The analysis of complex natural product extracts, such as those derived from the bark of Geissospermum species, presents a significant challenge due to the sheer number of structurally similar alkaloids. Traditional phytochemical workflows often involve laborious and repetitive isolation of known compounds. To overcome this, modern dereplication strategies are employed to rapidly identify known metabolites in an extract, thereby prioritizing the isolation of novel or rare compounds. researchgate.net Among these strategies, tandem mass spectrometry (MS/MS)-based molecular networking has emerged as a powerful and indispensable tool for the targeted analysis of complex mixtures containing this compound and its analogues. researchgate.netacs.org

Molecular networking is a computational method that organizes and visualizes MS/MS data by grouping molecules with similar fragmentation patterns. frontiersin.org In this approach, each unique parent ion from the MS/MS analysis is represented as a "node" in a network. The nodes are then connected by "edges" if their fragmentation spectra share a high degree of similarity, which is typically calculated using a cosine score. frontiersin.org This results in the formation of clusters of structurally related molecules, effectively creating a visual map of the chemical space within the extract. frontiersin.org

This technique has been successfully applied to the phytochemical study of Geissospermum species to guide the isolation of monoterpene indole alkaloids. acs.orgresearchgate.net In a key study reinvestigating the bark of Geissospermum laeve, researchers utilized a molecular networking-based dereplication strategy. acs.org The isolation workflow was specifically guided by comparing the generated MS/MS data against an in-house database of known monoterpene indole alkaloids. acs.orgnih.gov

The process involved acquiring chromatographic and spectral data using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (HPLC-Q/TOF). concytec.gob.pe The resulting MS/MS fragmentation data was then used to generate molecular networks on the Global Natural Products Social Molecular Networking (GNPS) platform. researchgate.netconcytec.gob.pe Through this analysis, a node corresponding to the known compound this compound was rapidly identified by matching its fragmentation spectrum with a reference spectrum in the database. acs.org This successful dereplication allowed researchers to bypass its re-isolation and focus on other, less-characterized nodes within the network. acs.orgconcytec.gob.pe

The power of this approach was further demonstrated by the successful identification and subsequent isolation of three new monoterpene indole alkaloids from the same extract: geissolaevine, O-methylgeissolaevine, and 1,2-dehydrogeissolaevine, alongside the known geissolosimine and (-)-leuconolam. nih.gov Furthermore, the molecular network analysis enabled the dereplication of five other known alkaloids—raubasine, ibogamine, quebrachamine, alstonine, and yohimbine—which had not been previously reported in the Geissospermum genus. unito.it

The research highlights the critical role of curated spectral libraries in the dereplication process. researchgate.net The development of specialized resources, such as the Monoterpene Indole Alkaloid DataBase (MIADB), which is a cumulative collection of MS/MS spectra from numerous research projects, significantly enhances the ability to confidently annotate known compounds like this compound in complex mixtures. recercat.cat This targeted, hypothesis-driven approach represents a paradigm shift from classical "grind and find" methods to a more efficient strategy for natural product discovery. researchgate.net

Research Findings from Molecular Networking Studies of Geissospermum

Plant SourceAnalytical TechniqueKey Findings Related to this compoundOther Compounds Identified/IsolatedReference
Geissospermum laeve (Stem Bark)HPLC-Q/TOF, MS/MS Molecular NetworkingThis compound was successfully dereplicated (identified) by matching its MS/MS spectrum to an in-house database.New: Geissolaevine, O-methylgeissolaevine, 1,2-dehydrogeissolaevine. Known: Geissolosimine, (-)-leuconolam. acs.orgnih.gov
Geissospermum laeve (Alkaloid Extract)Molecular Networking-based DereplicationThe network analysis confirmed the presence of known alkaloids, facilitating the focus on unknown compounds.Dereplicated (new to genus): Raubasine, Ibogamine, Quebrachamine, Alstonine, Yohimbine. unito.it
Geissospermum vellosii (Stem Bark)HPLC-UV-DAD-HRMS/MSConfirmed the presence of the majority of previously described alkaloids and provided data supporting the presence of species suggested by molecular networking studies.Flavopereirine (B1672761), Geissoschizoline (B1216679), 3′,4′,5′,6′-tetradehydrothis compound. unito.itresearchgate.net

Mechanistic Investigations of Geissospermine S Biological Activities at the Molecular and Cellular Levels

Molecular Pharmacology of Cholinesterase Inhibition

Geissospermine, a major alkaloid from the bark of Geissospermum vellosii, has been identified as an inhibitor of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. nih.govresearchgate.net Understanding its interaction with these enzymes at a molecular level is crucial for evaluating its therapeutic potential.

In Vitro Enzymatic Kinetics and Inhibition Profiles of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

While specific IC50 values and detailed kinetic profiles for this compound's inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not extensively detailed in the provided search results, the alkaloid has been confirmed to inhibit AChE from the brains of rats and electric eels (Electrophorus electricus). nih.govresearchgate.net A related indole (B1671886) alkaloid, geissoschizoline (B1216679), also isolated from Geissospermum vellosii, has been studied more extensively. Geissoschizoline demonstrated a greater potency for inhibiting human BChE (hBChE) over human AChE (hAChE), with IC50 values of 10.21 ± 0.01 µM and 20.40 ± 0.93 µM, respectively. nih.gov Kinetic studies of geissoschizoline revealed a mixed-type inhibition mechanism for both enzymes. nih.gov This suggests that it binds to both the active site and an allosteric site on the enzymes.

Interactive Data Table: Cholinesterase Inhibition by Geissospermum Alkaloids

AlkaloidEnzymeIC50 (µM)Inhibition Type
GeissoschizolinehAChE20.40 ± 0.93Mixed
GeissoschizolinehBChE10.21 ± 0.01Mixed

Computational Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

To elucidate the binding mode of this compound within the AChE active site, computational molecular docking simulations have been performed using programs such as AutoDock and Molegro Virtual Docker (MVD). nih.govresearchgate.net These studies utilized crystal structures of Torpedo californica AChE (TcAChE) to predict the most plausible binding conformation and orientation of the alkaloid. nih.govresearchgate.net The simulations indicate a preferential binding mode where this compound's functional groups engage in specific interactions with key residues in the enzyme's active site. nih.govresearchgate.net Such computational approaches are vital for understanding the intricate interactions between a ligand and its biological target at the atomic level. mdpi.com

Identification of Key Residues and Interaction Types (e.g., Hydrogen Bonding, π-π Stacking)

Molecular docking studies have identified several key amino acid residues within the AChE active site that interact with this compound. nih.gov Four hydrogen bonds were detected between this compound and Tyr121, Ser122, Ser200, and His440. nih.govresearchgate.net Notably, Ser200 and His440 are part of the catalytic triad (B1167595) essential for the enzyme's hydrolytic activity. nih.gov

Furthermore, the indole moiety of this compound is involved in a π-π stacking interaction with the side chain of Trp84, a residue in the anionic subsite responsible for binding the quaternary ammonium (B1175870) group of acetylcholine. nih.govnih.gov Hydrophobic interactions were also observed between this compound and Phe330, another critical residue for substrate stabilization. nih.govresearchgate.net

Table of this compound-AChE Interactions

Interaction TypeAChE Residue
Hydrogen BondTyr121
Hydrogen BondSer122
Hydrogen BondSer200
Hydrogen BondHis440
π-π StackingTrp84
HydrophobicPhe330

Structure-Activity Relationship (SAR) Elucidation for Cholinesterase Inhibitory Potency

The detailed interaction map provided by molecular docking studies forms the basis for understanding the structure-activity relationship (SAR) of this compound as a cholinesterase inhibitor. The presence of hydrogen bond donors and acceptors, as well as the aromatic indole ring system, are crucial for its binding affinity. nih.gov This knowledge can guide the design of new, potentially more potent AChE inhibitors through structural modifications like molecular simplification or isosteric replacement. nih.govresearchgate.net For instance, the presence of hydroxyl and methoxyl groups, and a cationic center within a heterocyclic system, are generally favorable for cholinesterase inhibition. mdpi.com

In Vitro Antiplasmodial Activities

The traditional use of Geissospermum vellosii bark to treat malaria has prompted investigations into the antiplasmodial properties of its constituent alkaloids. nih.govresearchgate.net

Evaluation Against Plasmodium falciparum Strains

This compound has been tested for its in vitro activity against the chloroquine-sensitive D10 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net In one study, the antiplasmodial activity (IC50) for a range of indole alkaloids from G. vellosii was found to be between 0.96 µM and 13.96 µM. nih.gov Another report provides a specific IC50 value of 3.17 µg/mL for this compound against the D10 strain. researchgate.net These findings provide a scientific basis for the ethnopharmacological use of this plant in treating malaria. nih.govresearchgate.net

Interactive Data Table: Antiplasmodial Activity of Geissospermum vellosii Alkaloids

CompoundP. falciparum StrainIC50
This compoundD103.17 µg/mL
GeissolosimineD100.96 µM
GeissoschizolineD104.16 µg/mL

Comparative Analysis of this compound and Related Indole Alkaloids

The genus Geissospermum is a rich source of various indole alkaloids, each exhibiting a unique profile of biological activity. rsdjournal.org this compound is structurally and functionally related to several other alkaloids isolated from the same plant sources, including geissolosimine, geissoschizoline, flavopereirine (B1672761), and vellosiminol. nih.gov Comparative studies of these compounds reveal both overlapping and distinct therapeutic potentials, particularly in the realms of anticancer and antimalarial activities.

For instance, in a study evaluating the antiplasmodial activity of alkaloids from Geissospermum vellosii, geissolosimine showed the highest potency, with an IC50 of 0.96 μM against Plasmodium falciparum. researchgate.net this compound also demonstrated significant activity in the same study. researchgate.net In the context of anticancer research, flavopereirine has been noted for its moderate cytotoxic activity against the human KB cell line (IC50 10.7 μM) and its ability to selectively inhibit DNA synthesis in tumor cells. nih.gov Another related compound, geissospermiculatine, isolated from Geissospermum reticulatum, has shown cytotoxic properties against malignant THP-1 cells. nih.govresearchgate.net These findings underscore a common trait among Geissospermum alkaloids in combating pathogenic cells, although their potencies can vary.

Interactive Table: Comparative Biological Activities of this compound and Related Indole Alkaloids
AlkaloidPrimary Source SpeciesNoted Biological ActivityReference
This compound Geissospermum vellosiiAnticholinesterase, Antiplasmodial, Cytotoxic nih.gov, researchgate.net
Geissolosimine Geissospermum vellosiiHigh Antiplasmodial Activity (IC50 0.96 μM) researchgate.net
Geissoschizoline Geissospermum sericeumCytotoxic against KB cell line (IC50 >40 μM) nih.gov
Flavopereirine Geissospermum sericeumCytotoxic against KB cell line (IC50 10.7 μM) nih.gov
Geissospermiculatine Geissospermum reticulatumCytotoxic against THP-1 cells nih.gov, researchgate.net

Neuroprotective Potential and Dopamine (B1211576) D1 Receptor Modulation

The neuroprotective potential of this compound is an emerging area of research, with current investigations pointing towards its interaction with key neurological targets. The dopamine receptors, a class of G protein-coupled receptors, are crucial for regulating motor control, cognition, and reward pathways in the central nervous system. preprints.orgnih.gov The D1-like receptors (D1 and D5) are particularly implicated in these processes. nih.gov

While the direct interaction of this compound with the dopamine D1 receptor has not been extensively detailed in available literature, in silico methods such as molecular docking and molecular dynamics simulations are standard approaches for predicting such interactions. preprints.orgresearchgate.net These computational techniques are invaluable for assessing the binding affinity and stability of ligands like this compound to receptor targets. Such studies can elucidate the specific binding modes and structural determinants necessary for receptor modulation. researchgate.netrcsb.org For other ligands, in silico studies have successfully rationalized subtype selectivity and binding affinities for dopamine receptors, providing a robust framework for future investigations into this compound's specific interactions with the D1 receptor. researchgate.net

A significant aspect of this compound's neuroprotective potential lies in its demonstrated activity as an acetylcholinesterase (AChE) inhibitor. nih.gov AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

Molecular docking simulations have been performed to elucidate the binding mode of this compound within the active site of AChE. nih.govresearchgate.net These studies revealed a preferential binding mode where this compound forms specific, stabilizing interactions with key amino acid residues. nih.gov

Key Interactions of this compound with Acetylcholinesterase:

Hydrogen Bonds: Four hydrogen bonds were identified between this compound and the residues Tyr121, Ser122, Ser200, and His440. The latter two residues are part of the enzyme's catalytic triad, indicating a direct interference with its hydrolytic function. nih.gov

Hydrophobic and π-π Stacking Interactions: The stability of the this compound-AChE complex is further enhanced by hydrophobic interactions with Phe330 and π-π stacking interactions with Trp84. These residues are crucial for stabilizing the substrate at the active site. nih.gov

These detailed molecular interactions provide a strong basis for understanding this compound's mechanism as an AChE inhibitor and support its potential for the design of new therapeutic agents for neurological disorders like Alzheimer's disease. nih.govnih.gov

Pro-apoptotic Activities in Cancer Cell Lines

A growing body of evidence highlights the anticancer potential of alkaloids isolated from the Geissospermum genus, with a particular focus on their ability to induce apoptosis, or programmed cell death, in malignant cells. rsdjournal.org

Research has demonstrated that alkaloid fractions from Geissospermum sericeum exert significant antitumor activity against human gastric adenocarcinoma cells (ACP02 cell line). nih.govmdpi.com While much of this specific research focused on the related compound geissoschizoline N4-methylchlorine, it provides a powerful model for the pro-apoptotic mechanisms of this class of indole alkaloids. nih.gov

The induction of apoptosis in these cancer cells is mediated through the activation of caspase pathways. mdpi.com Caspases are a family of proteases that act as central regulators of apoptosis and are classified as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). mdpi.com Studies on related compounds show that treatment of gastric cancer cells leads to the activation of both initiator caspase-8 and executioner caspase-3, confirming that cell death occurs through the caspase-dependent apoptotic pathway. mdpi.comnih.govscielo.brscispace.com This process was observed to be both concentration- and time-dependent. mdpi.com

To further understand the mechanism of apoptosis induction, molecular modeling studies have been conducted to investigate the interaction between Geissospermum alkaloids and key apoptotic regulators. mdpi.com Docking simulations with the related alkaloid geissoschizoline N4-methylchlorine have shown that it can favorably occupy the active sites of both caspase-3 and caspase-8. mdpi.com

This in silico analysis suggests that the alkaloid can interact reversibly with critical residues within the active sites of these enzymes, potentially triggering an inhibitory response that promotes the apoptotic cascade in gastric cancer cells. mdpi.com These computational findings corroborate the in vitro results and provide a molecular hypothesis for the observed pro-apoptotic activity, highlighting the potential of these alkaloids as promising candidates for anticancer drug development. mdpi.com

Anti-inflammatory Effects at the Cellular Level

Research into the biological activities of alkaloids isolated from Geissospermum vellosii, the same plant source as this compound, has revealed notable anti-inflammatory properties at the cellular level. Specifically, the related indole alkaloid geissoschizoline has demonstrated a significant ability to modulate the response of microglial cells, which are the primary immune cells of the central nervous system. nih.gov

Microglia play a crucial role in neuroinflammation, and their activation can lead to the release of various pro-inflammatory molecules, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgmdpi.com Excessive production of these mediators is associated with the pathogenesis of several neurodegenerative diseases. frontiersin.orgnih.gov

In a study evaluating the effects of geissoschizoline, it was found to have a promising anti-inflammatory role by reducing the release of both NO and TNF-α from activated microglial cells. nih.gov This inhibitory effect was observed at a concentration of 1 μM, highlighting its potency. nih.gov This action points to a strong neuroprotective character for geissoschizoline, suggesting that alkaloids from this family could interfere with key pathways in neuroinflammation. nih.gov

Antileishmanial Activity (in vitro) and Molecular Targets

While direct extensive studies on the antileishmanial activity of this compound are limited, research on other alkaloids from Geissospermum vellosii provides significant insights into the potential of this chemical family against Leishmania parasites. Flavopereirine, a β-carboline alkaloid isolated from the plant, has demonstrated potent leishmanicidal activity in vitro against the promastigote forms of Leishmania amazonensis. nih.govnih.govmdpi.com

The in vitro efficacy of flavopereirine was found to be time-dependent, with a greater inhibitory effect observed at 72 hours compared to 24 hours of exposure. nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values underscore its significant potency against the parasite. nih.govmdpi.com

Table 1: In Vitro Antileishmanial Activity of Flavopereirine against L. amazonensis Promastigotes

Exposure Time IC50 (μg/mL)
24 hours 0.23
72 hours 0.15

Data sourced from studies on flavopereirine, an alkaloid related to this compound. nih.govmdpi.com

From a mechanistic standpoint, in silico molecular docking and dynamics simulations have provided clues about the potential molecular target of flavopereirine. nih.govnih.gov These studies suggest that flavopereirine may exert its antileishmanial effect by interacting with oligopeptidase B (OpB). nih.govnih.gov OpB is a serine protease found in trypanosomatids that plays a role in parasite virulence, making it a promising target for new antileishmanial drugs. nih.govresearchgate.net The simulations indicated that flavopereirine binds to a key residue (Tyr-499) of oligopeptidase B, suggesting a possible inhibitory pathway for its leishmanicidal action. nih.govnih.gov

Advanced Analytical Methodologies for Geissospermine Research

Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental separation science that plays a pivotal role in natural product research. For a complex alkaloid like Geissospermine, a multi-step chromatographic approach is often employed to achieve the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of alkaloids from Geissospermum vellosii bark extracts. unito.it The separation efficiency of HPLC allows for the resolution of the complex mixture of alkaloids present in the extract. Researchers have tested various stationary and mobile phases to optimize the chromatographic separation. unito.it For instance, different types of columns, such as C18 and biphenyl (B1667301), have been utilized to achieve varying selectivity for the alkaloids. unito.it

The power of HPLC is significantly enhanced when coupled with various detection methods:

UV and Diode Array Detection (DAD): These detectors are commonly used for the preliminary identification and quantification of this compound. unito.it The chromophoric nature of the indole (B1671886) alkaloid structure allows for its detection by UV absorption. A DAD provides spectral information across a range of wavelengths, which can aid in the initial characterization of the compound. unito.it

Evaporative Light Scattering Detection (ELSD): While not specifically documented for this compound in the provided context, ELSD is a universal detector that can be used for compounds that lack a UV chromophore. Its applicability would depend on the specific research needs.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and selective method for the detection and identification of this compound. unito.it This technique allows for the determination of the molecular weight of the compound and can provide structural information through fragmentation analysis. unito.it

HPLC Parameter Description Relevance to this compound Analysis
Stationary Phase The solid support within the column that interacts with the analytes.C18 and biphenyl columns have been successfully used for the separation of alkaloids from Geissospermum vellosii. unito.it
Mobile Phase The solvent that carries the sample through the column.A mixture of solvents, often with modifiers like heptafluorobutyric acid, is used to achieve optimal separation. unito.it
Detection The method used to visualize the separated compounds.UV-DAD and MS are crucial for the identification and characterization of this compound and other alkaloids. unito.it

High-Performance Counter-Current Chromatography (HPCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative isolation of natural products like alkaloids. unito.it It avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample. In the context of this compound research, HPCCC has been employed as a preliminary extraction and fractionation step. unito.itnih.gov This technique allows for the processing of larger quantities of crude extract, yielding fractions enriched with specific alkaloids, which can then be further purified by other chromatographic methods like HPLC. unito.it The combination of HPCCC with other techniques has been shown to be an effective approach for the rapid isolation and characterization of alkaloids from G. vellosii. nih.gov

While specific applications of Supercritical Fluid Chromatography (SFC) for this compound were not detailed in the provided search results, SFC is a powerful technique for chiral separations in the pharmaceutical industry. chromatographyonline.comchromatographyonline.comnih.gov this compound possesses multiple chiral centers, making the separation of its stereoisomers a critical aspect of its comprehensive analysis. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar organic modifier. selvita.com This technique offers several advantages over traditional normal-phase LC, including faster analysis times, reduced solvent consumption, and often superior resolution. chromatographyonline.comyoutube.com For chiral separations, SFC is typically used with a chiral stationary phase (CSP). chromatographyonline.com The unique properties of supercritical fluids can lead to different selectivity and efficiency compared to liquid chromatography, making SFC a valuable and often complementary technique for the challenging task of separating enantiomers and diastereomers. chromatographyonline.com

Technique Principle Advantages for Chiral Separation
SFC Chromatography using a supercritical fluid as the mobile phase. High efficiency, fast analysis, reduced use of toxic solvents, complementary selectivity to LC. chromatographyonline.comchromatographyonline.com

Spectrometric Techniques for Characterization and Quantification

Spectrometric techniques are essential for the structural elucidation and quantification of isolated compounds. For a molecule with the complexity of this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically required for unambiguous identification.

Multi-stage High-Resolution Mass Spectrometry (MSn) is a powerful tool for the structural characterization of alkaloids. unito.itnih.gov This technique involves the sequential isolation and fragmentation of ions, providing detailed information about the connectivity of the molecule. For this compound, MSn experiments have been crucial in elucidating its fragmentation pathways. unito.it High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. unito.it

In the MS2 spectrum of this compound, characteristic product ions are observed, such as the one at an m/z value of 144.081, which is highly stable due to its conjugated electronic configuration. unito.it Further fragmentation of these product ions in MS3 experiments provides additional structural details that strengthen the characterization of the molecule. unito.it This detailed fragmentation analysis serves as a model for the structural characterization of related indole alkaloids. nih.gov

MSn Stage Description Information Gained for this compound
MS1 Analysis of the intact molecule.Provides the accurate mass and elemental composition of the protonated this compound molecule. unito.it
MS2 Fragmentation of the parent ion.Reveals characteristic product ions and neutral losses, indicating key structural motifs. unito.it
MS3 Fragmentation of a specific product ion from MS2.Offers more detailed structural information and helps to piece together the fragmentation pathway. unito.it

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov While challenging for complex mixtures due to the need for high-purity substances in substantial quantities, NMR is the gold standard for characterizing isolated alkaloids like this compound. unito.it Once a pure sample of this compound is obtained, various NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) can be performed to determine its complete chemical structure, including its stereochemistry.

Beyond initial structural determination, NMR plays a vital role in quality control and impurity profiling of this compound samples. europeanpharmaceuticalreview.comcreative-biostructure.comalpaipars.com

Quality Control: NMR can be used to confirm the identity and purity of a synthesized or isolated batch of this compound. europeanpharmaceuticalreview.com By comparing the NMR spectrum of a sample to that of a well-characterized reference standard, one can verify its authenticity.

Impurity Profiling: The high resolution of NMR allows for the detection and quantification of impurities, even those that are structurally similar to this compound. creative-biostructure.comsigmaaldrich.com This is crucial for ensuring the quality and consistency of the compound used in biological or pharmacological studies. The signals corresponding to impurities can be identified and their levels can be determined relative to the main compound. creative-biostructure.com

Method Development and Validation for Research Applications

The advancement of research on this compound hinges on the creation and validation of robust analytical methods. These methods are essential for ensuring that data is both accurate and reproducible, which is a cornerstone of credible scientific inquiry.

Optimization of Analytical Parameters for Purity and Identity Assessment

To accurately determine the purity of this compound and confirm its identity, High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique. uva.es The optimization of HPLC parameters is critical for achieving clear separation of this compound from other compounds in a mixture. Key parameters that are often adjusted include the composition of the mobile phase, the type of stationary phase, and the column temperature. mdpi.commdpi.com

For instance, a common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. nih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to effectively separate alkaloids with varying polarities. The pH of the mobile phase is another crucial factor, as it influences the ionization and retention of this compound on the column. nih.gov

Detection is commonly carried out using a photodiode array (PDA) detector or a UV detector set to a wavelength at which this compound has maximum absorbance. nih.govsemanticscholar.org For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). This combination allows for the confident identification of this compound based on its mass-to-charge ratio and fragmentation patterns. uva.esunito.it

Table 1: Optimized HPLC Parameters for this compound Analysis

Parameter Typical Optimized Condition Purpose
Stationary Phase Reversed-phase C18 Effective for separating alkaloids.
Mobile Phase Gradient of acidified water and acetonitrile/methanol Separates compounds with a range of polarities. nih.gov
Flow Rate 0.8–1.2 mL/min Influences analysis time and separation efficiency. mdpi.com
Column Temperature 25–40 °C Improves peak shape and reproducibility. mdpi.com

| Detection | PDA/UV (at λmax) or Mass Spectrometry | For quantification and positive identification. nih.govunito.it |

Development of In-Process Controls for Synthetic and Biosynthetic Studies

In-process controls are vital for monitoring the progress of both chemical synthesis and biosynthetic pathway studies of this compound. These controls provide real-time or near-real-time information, allowing researchers to optimize reaction conditions and identify intermediate compounds.

For rapid preliminary assessments of reaction progress, Thin-Layer Chromatography (TLC) is often used. jyoungpharm.org For more detailed and faster analysis, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) is a powerful tool. It allows for the quick separation and identification of reactants, intermediates, and products.

In biosynthetic studies, where the concentrations of intermediates can be very low, highly sensitive techniques are necessary. Isotope labeling, in conjunction with LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy, is a valuable technique for tracing the metabolic pathways and identifying the enzymes involved in the biosynthesis of this compound.

Integration of Analytical Techniques for Comprehensive Chemical Profiling

A thorough understanding of this compound, especially within its natural source, requires the use of multiple, integrated analytical techniques. nih.gov This approach, known as chemical profiling or metabolomics, provides a comprehensive view of the chemical composition of the plant extract. nih.gov

The process typically begins with the extraction of compounds from the plant material. The resulting extract is then analyzed using a variety of techniques. HPLC coupled with DAD and MS is a primary tool for separating, quantifying, and tentatively identifying the various compounds present, including this compound and related alkaloids. unito.itnih.gov

For the definitive identification and structural elucidation of new or unknown compounds, NMR spectroscopy is essential. nih.gov This technique provides detailed information about the molecular structure of a compound. Often, compounds are first isolated using preparative HPLC before being analyzed by NMR. unito.it

The integration of these techniques creates a powerful workflow. LC-MS can be used for rapid screening to identify compounds of interest, which can then be isolated using preparative chromatography. Finally, NMR spectroscopy can be used to determine the precise structure of the isolated compounds. unito.itnih.gov This comprehensive approach is crucial for discovering new natural products and understanding the biosynthesis of this compound. nih.gov

Table 2: Integrated Analytical Techniques for Chemical Profiling

Technique Application Information Provided
HPLC-DAD Separation and quantification of known compounds. Retention time, UV-Vis spectrum. nih.gov
LC-MS Rapid screening and identification. Retention time, mass-to-charge ratio, fragmentation patterns. uva.esunito.it
Preparative HPLC Isolation of individual compounds. Purified compounds for further analysis. unito.it

| NMR Spectroscopy | Unambiguous structure elucidation. | Detailed molecular structure. nih.gov |

Table of Compounds Mentioned

Compound Name
This compound
Acetonitrile

Future Directions and Emerging Research Avenues for Geissospermine Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of Geissospermine remains partially uncharted territory. While it is known to be a dimeric indole (B1671886) alkaloid, the specific enzymes and intermediate steps leading to its formation are not fully understood. smolecule.comopenedition.org A critical area of future research will be the identification and characterization of the enzymes responsible for the dimerization of its monomeric precursors, geissoschizine and geissoschizoline (B1216679). smolecule.com The hydrolysis of this compound under acidic conditions yields these two indole compounds, suggesting a potential reversible or related enzymatic process in its natural formation. smolecule.com

Recent studies on related monoterpene indole alkaloids (MIAs) have revealed the role of cytochrome P450 enzymes in generating scaffold diversity from a central intermediate, 19E-geissoschizine. researchgate.net Investigating similar enzymatic transformations in the biosynthesis of this compound could unveil novel enzymes and pathways. Understanding these biosynthetic routes is crucial for developing biocatalytic approaches to synthesize this compound and its analogs, potentially offering more sustainable and efficient production methods compared to chemical synthesis or natural extraction. smolecule.com

Rational Design of this compound Derivatives with Enhanced Biological Activity

The inherent biological activities of this compound, including its anticholinesterase and cytotoxic effects, make it a promising scaffold for the development of new therapeutic agents. smolecule.comfiocruz.br Future research will focus on the rational design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, chemical modifications such as reductions and cyclizations can be explored to create novel analogs. smolecule.com

By understanding the structure-activity relationships (SAR) of this compound and its interaction with biological targets, researchers can strategically modify its chemical structure to enhance desired effects. For example, derivatives could be designed to have increased inhibitory effects on acetylcholinesterase for potential use in Alzheimer's disease treatment or enhanced cytotoxicity against specific cancer cell lines. smolecule.commdpi.com The development of chimeric compounds, where this compound is linked with other bioactive molecules, represents another promising strategy to create multi-target drugs with improved therapeutic profiles. ijper.org

Advanced Computational Modeling for Target Identification and Drug Discovery

Computational methods are becoming indispensable tools in modern drug discovery, and their application to this compound research is a rapidly growing area. frontiersin.orgscienceopen.com Molecular docking and molecular dynamics (MD) simulations are being used to elucidate the binding modes of this compound with its biological targets, providing insights into the molecular basis of its activity. bibliotekanauki.plinnovareacademics.inresearchgate.net

For example, docking studies have helped to understand the interaction of this compound with the active site of acetylcholinesterase, revealing key hydrogen bonds and hydrophobic interactions. researchgate.net These computational models can be used to predict the binding affinity of novel this compound derivatives, thereby guiding the rational design process. frontiersin.org Furthermore, advanced computational approaches, including machine learning and artificial intelligence, can be employed to screen large virtual libraries of compounds and identify new potential biological targets for this compound, accelerating the pace of drug discovery. mdpi.comdrughunter.com

Table 1: Computational Tools in this compound Research

Computational Technique Application in this compound Research Key Insights
Molecular Docking Predicting the binding orientation of this compound to target proteins like acetylcholinesterase. bibliotekanauki.plresearchgate.net Identification of key amino acid residues involved in binding and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net
Molecular Dynamics (MD) Simulations Assessing the stability of the this compound-protein complex over time. innovareacademics.in Understanding the dynamic behavior of the ligand-receptor interaction and confirming the stability of predicted binding modes. innovareacademics.in
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of this compound derivatives based on their chemical structure. frontiersin.org Guiding the design of new derivatives with enhanced potency and selectivity.

Exploration of this compound's Role in Inter-species Chemical Ecology

The presence of this compound in Geissospermum species suggests a potential role in the plant's defense mechanisms against herbivores or pathogens. openedition.orgnih.gov Future research in chemical ecology will aim to unravel these interactions. Investigating the effects of this compound on various insects, fungi, and bacteria could reveal its ecological significance.

Understanding the role of this compound in deterring predators or inhibiting the growth of competing organisms could provide valuable insights into natural pest control strategies. Furthermore, studying how other organisms have evolved to tolerate or even utilize this compound could lead to the discovery of novel detoxification mechanisms or symbiotic relationships.

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While this compound can be extracted from its natural source, chemical synthesis offers a more controlled and potentially scalable method of production. smolecule.com However, the complex dimeric structure of this compound presents a significant synthetic challenge. smolecule.com A key area of future research is the development of new, more efficient, and sustainable synthetic routes.

This includes exploring novel catalytic methods, convergent strategies, and the use of greener reagents and solvents. dur.ac.uksioc.ac.cn For instance, a recent study demonstrated an enantioselective total synthesis of geissoschizoline, a monomeric precursor of this compound, highlighting progress in the synthesis of related complex indole alkaloids. researchgate.net The development of a total synthesis for this compound would not only provide a reliable source of the compound for further research but also allow for the creation of a wider range of structural analogs for biological evaluation.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to this compound Research

Omics technologies, such as metabolomics and proteomics, offer a powerful systems-level approach to understanding the biological effects of this compound. researchgate.netdokumen.pub Metabolomics can be used to analyze the global changes in the metabolite profile of cells or organisms upon treatment with this compound, providing insights into its mechanism of action and identifying potential biomarkers of its activity. researchgate.netexaly.com

Proteomics can identify the proteins that interact with this compound or whose expression levels are altered by its presence. This can help in identifying direct molecular targets and downstream signaling pathways affected by the compound. The integration of these omics datasets will provide a comprehensive picture of the cellular response to this compound, facilitating a deeper understanding of its polypharmacological effects. mdpi.com

Investigation of Polypharmacology and Multi-target Modulation by this compound and its Analogs

A growing body of evidence suggests that this compound and its analogs exhibit polypharmacology, meaning they interact with multiple biological targets. nih.govnih.govresearchgate.net This multi-target activity can be advantageous for treating complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. mdpi.comayurvedjournal.com

Future research will focus on systematically investigating the polypharmacological profile of this compound. This involves screening the compound against a broad panel of biological targets to identify its full range of activities. Understanding how this compound modulates multiple targets simultaneously can lead to the development of more effective and holistic therapeutic strategies. For example, its ability to inhibit both acetylcholinesterase and butyrylcholinesterase, along with its anti-inflammatory properties, makes its precursor, geissoschizoline, a promising multi-target candidate for Alzheimer's disease. researchgate.net The exploration of the synergistic effects of hitting multiple targets is a key future direction in this compound research.

Standardisation of Research Methodologies for Reproducibility and Comparability

The advancement of scientific knowledge relies on the ability of researchers to reproduce and compare findings from different studies. However, a significant challenge in the field of natural product chemistry, including the study of this compound, is the lack of standardised research methodologies. falconediting.comnih.gov Variability in experimental protocols, from initial extraction to final analysis, can lead to disparate results, making it difficult to build a cohesive and reliable body of evidence on the properties and potential applications of this complex indole alkaloid. falconediting.com This issue, often termed the "reproducibility crisis," highlights the critical need for establishing and adhering to standardised methods to ensure the reliability and integrity of scientific findings. falconediting.comnih.gov

A major source of inconsistency in this compound research stems from the initial extraction and isolation phases. The chemical composition of an extract from a Geissospermum species can vary significantly based on the plant part used, geographical origin, harvesting season, and the specific extraction technique employed. rsdjournal.orgmdpi.com Researchers have utilised various solvents and methods, such as Soxhlet extraction with ethanol/water mixtures or maceration with methanol (B129727), each yielding different alkaloid profiles and recovery rates. researchgate.netunito.it

Furthermore, the purification and isolation of this compound from these complex crude extracts involve a range of chromatographic techniques. Methods like High-Performance Counter-Current Chromatography (HPCCC), High-Performance Liquid Chromatography (HPLC), and traditional column chromatography are frequently used. researchgate.netunito.itsemanticscholar.org The choice of technique, along with its specific parameters (e.g., solvent system, column type), directly impacts the purity and yield of the isolated compound, creating a significant hurdle for comparing results across laboratories. universiteitleiden.nl

The structural elucidation and quantification of this compound also present challenges for standardisation. While powerful analytical tools like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are indispensable for confirming the alkaloid's structure, variations in instrument settings and data interpretation can exist. unito.itresearchgate.netacs.org For quantitative analysis, the absence of universally available and certified reference standards for this compound can lead to discrepancies in reported concentrations.

To address these challenges and enhance the reproducibility and comparability of this compound studies, a multi-faceted approach to standardisation is required. This includes:

Detailed Botanical and Extraction Reporting: Researchers should provide comprehensive details of the plant material, including species, part used, and geographical/seasonal collection data. Extraction protocols must be explicitly detailed, specifying the solvent system, temperature, duration, and extraction method. unito.itredalyc.org

Validated Analytical Methods: There is a pressing need to develop and validate standardised analytical methods, particularly HPLC-based techniques, for the routine identification and quantification of this compound. unito.ituniversiteitleiden.nl This involves specifying parameters such as the column, mobile phase composition, flow rate, and detection wavelength to ensure consistent results.

Use of Certified Reference Standards: The production and distribution of a certified reference standard for this compound are crucial for accurate quantification and for validating the identity of the isolated compound across different studies.

Comprehensive Data Reporting: Scientific publications should include thorough descriptions of all experimental procedures, including statistical analyses and measures of variability, to allow for critical evaluation and replication. falconediting.commdpi.com

Adoption of Modern Techniques: Advanced methods like molecular networking can serve as a powerful tool for dereplication, rapidly identifying known compounds like this compound in a complex extract and guiding the isolation process in a more standardised manner. acs.orgresearchgate.net

By embracing these standardisation measures, the scientific community can improve the quality and reliability of this compound research, fostering greater collaboration and accelerating the pace of discovery in this promising area of study.

Table 1: Comparison of Methodologies Used in the Analysis of Alkaloids from Geissospermum Species

This table illustrates the variability in methods used for the extraction, isolation, and identification of alkaloids, including this compound, from their natural source.

Study Phase Methodology Employed Key Variables Affecting Comparability References
Extraction Soxhlet extraction with Ethanol/WaterSolvent ratio, extraction time, temperature unito.it
Maceration with MethanolSolvent purity, duration of maceration semanticscholar.org
High-Performance Counter-Current Chromatography (HPCCC)Solvent system composition, flow rate researchgate.netsemanticscholar.org
Isolation & Purification Column Chromatography (e.g., Sephadex LH-20)Stationary phase, mobile phase gradient mdpi.com
High-Performance Liquid Chromatography (HPLC)Column type (e.g., Biphenyl (B1667301), C18), mobile phase, detection parameters unito.it
Thin-Layer Chromatography (TLC)Stationary phase, developing solvent system cuni.cz
Identification & Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)Spectrometer frequency (MHz), solvent used researchgate.netacs.org
Mass Spectrometry (MS, LC-MS/MS, HR-MS)Ionization source (e.g., ESI), mass analyzer type (e.g., Orbitrap) researchgate.netunito.itresearchgate.net

Q & A

Q. What analytical techniques are used to characterize Geissospermine in plant extracts?

this compound is primarily characterized using HPLC-UV-Diode Array coupled with tandem mass spectrometry (MS/MS) . HPLC-UV allows for separation and UV spectral analysis, distinguishing this compound from structurally similar alkaloids like Geissolosimine based on chromophore differences. MS/MS fragmentation patterns (e.g., doubly charged ions at m/z 317.194 for this compound) provide structural insights, with diagnostic product ions (e.g., m/z 490.305 and 144.081) confirming its bis-indole configuration .

Q. How is the structure of this compound elucidated using mass spectrometry?

Structural elucidation relies on high-resolution MS/MS and MS³ experiments . For this compound, the doubly charged precursor ion (m/z 317.194) fragments into mono-charged ions (e.g., m/z 490.305 and 144.081), with the latter’s stability attributed to π-conjugation. Comparative analysis with Geissolosimine (m/z 287.183) reveals distinct fragmentation pathways due to differences in indole moieties. MS³ spectra further validate these pathways by tracking secondary fragmentation products .

Q. What methods are used to isolate this compound from plant material?

Isolation involves acid hydrolysis and chromatographic purification . Cold hydrochloric acid hydrolyzes this compound into two isomeric mono-indole bases (C₂₀H₂₆O₂N₂), which are separated via column chromatography. The process is optimized using UV-guided fractionation to track alkaloid-specific absorbance profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in MS/MS data between this compound and its derivatives?

Discrepancies in fragmentation (e.g., between this compound and 3',4',5',6'-tetrahydrothis compound) are addressed through comparative high-resolution MS³ analysis and UV spectral alignment . For example, tetrahydrothis compound’s distinct UV profile and MS² ions (m/z 309.197 and 321.160) indicate altered chromophores and quaternary ammonium stability, necessitating re-evaluation of fragmentation mechanisms using isotopic labeling or synthetic analogs .

Q. What experimental strategies are employed to study this compound’s biosynthetic pathways?

Biosynthetic hypotheses are tested via HPLC-MS profiling of mono-indole precursors (e.g., m/z 323.176, 337.191) and isotopic tracer studies . Structural relationships between mono-indole intermediates (e.g., vellosiminol derivatives) and bis-indole this compound suggest a tryptophan-derived pathway. Stable isotope feeding (e.g., ¹³C-labeled tryptophan) can track carbon flux in vitro .

Q. How do computational methods like molecular docking validate this compound’s acetylcholinesterase inhibition?

Molecular docking simulations (e.g., using Molegro Virtual Docker) model this compound’s interaction with acetylcholinesterase’s active site. Studies show its binding affinity correlates with experimental IC₅₀ values, while scaffold comparisons with geissoschizoline highlight structural determinants (e.g., quaternary ammonium groups) for inhibitory potency .

Q. What in vitro and in vivo models are used to evaluate this compound’s neuroprotective effects?

Neuroprotection is assessed via acetylcholinesterase inhibition assays (e.g., Ellman’s method) and murine models of scopolamine-induced amnesia . Dose-dependent reversal of memory deficits in mice, paired with ex vivo acetylcholine quantification, validates its mechanism. Complementary in vitro models screen for cytotoxicity and blood-brain barrier permeability .

Q. How is this compound’s stability under varying pH and temperature conditions quantified?

Stability studies use accelerated degradation assays (e.g., 40°C/75% RH) with HPLC-MS monitoring. Degradation products (e.g., hydrolyzed bases) are identified via fragmentation pattern matching. pH-dependent stability is tested in simulated gastric/intestinal fluids to predict oral bioavailability .

Q. What strategies guide the design of synthetic this compound analogs with enhanced bioactivity?

Structure-activity relationship (SAR) studies focus on modifying indole moieties and ether linkages. Computational QSAR models prioritize analogs with improved binding to acetylcholinesterase or reduced cytotoxicity. Semi-synthetic derivatives are synthesized via regioselective alkylation or oxidation, followed by in vitro screening .

Q. How do researchers investigate this compound’s interactions with co-occurring alkaloids in plant extracts?

Interactions are studied via chromatographic co-elution experiments and NMR-based binding assays . Competitive MS/MS ionization suppression and UV spectral overlaps are quantified to assess interference. Synergistic effects (e.g., enhanced acetylcholinesterase inhibition with geissoschizoline) are validated using fractional inhibitory concentration (FIC) indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.